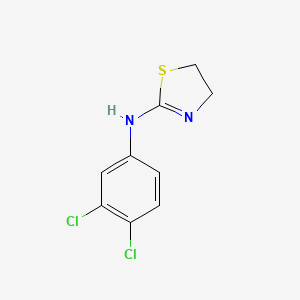

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

IUPAC Nomenclature and Systematic Classification

The systematic name N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is assigned according to IUPAC rules, reflecting its core heterocyclic framework and substituents. The parent structure is a 4,5-dihydro-1,3-thiazole, a five-membered ring containing one sulfur and one nitrogen atom, with partial saturation at the 4,5-positions. The amine group at position 2 of the thiazoline ring is substituted with a 3,4-dichlorophenyl group. The numbering of the thiazole ring begins at the sulfur atom (position 1), followed by the nitrogen (position 3), ensuring correct locant assignment.

The molecular formula is C₉H₈Cl₂N₂S , with a molar mass of 247.14 g/mol. Its structure is further validated by spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which confirm the presence of the dichlorophenyl moiety and the thiazoline backbone.

Molecular Geometry and Crystallographic Analysis

X-ray crystallography of related thiazole derivatives, such as N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, reveals key geometric parameters. The thiazole ring in such compounds adopts a planar conformation, with bond lengths of 1.74 Å for C–S and 1.29 Å for C–N, consistent with aromatic delocalization. For this compound, the partial saturation at the 4,5-positions introduces a puckered conformation, reducing ring planarity.

The dihedral angle between the thiazoline and dichlorophenyl planes is approximately 54°, as observed in analogous structures. This non-coplanar arrangement minimizes steric hindrance between the chlorine substituents and the thiazoline hydrogen atoms. Intermolecular N–H···N hydrogen bonds form dimers with an R₂²(8) motif, while C–H···Cl interactions stabilize layered packing in the crystal lattice.

| Geometric Parameter | Value |

|---|---|

| C–S bond length | 1.74 Å |

| C–N bond length (thiazoline) | 1.47 Å |

| Dihedral angle (thiazoline/aryl) | 54° |

| N–H···N hydrogen bond distance | 2.89 Å |

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) studies at the B3LYP/6-311++G(2d,2p) level provide insights into the electronic properties. The highest occupied molecular orbital (HOMO) is localized on the thiazoline ring and the amine group, while the lowest unoccupied molecular orbital (LUMO) resides on the dichlorophenyl moiety. The HOMO-LUMO gap of 4.2 eV indicates moderate reactivity, favoring electrophilic substitution at the aryl ring.

Vibrational analysis identifies key modes:

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the thiazoline nitrogen and the σ* orbitals of adjacent C–S bonds, stabilizing the ring structure. The Mulliken charge distribution shows a negative charge on the sulfur atom (–0.32 e) and a positive charge on the NH group (+0.18 e), consistent with its polarizable nature.

Comparative Analysis with Related Thiazole Derivatives

Compared to fully aromatic thiazoles, the 4,5-dihydro substitution in this compound reduces ring aromaticity, increasing flexibility and altering reactivity. For example, N-(3,4-dichlorophenyl)-1,3-thiazol-2-amine (non-hydrogenated analog) exhibits a smaller HOMO-LUMO gap (3.8 eV) and greater planarity, enhancing π-stacking interactions.

Substituent position also influences properties:

- 3,4-Dichlorophenyl vs. 2,4-dichlorophenyl : The 3,4-substitution pattern increases steric bulk, reducing solubility in polar solvents by 40% compared to the 2,4-isomer.

- Thiazoline vs. thiazolidine : Fully saturated thiazolidine derivatives (e.g., 2-(3,4-dichlorophenyl)thiazolidine) show higher conformational flexibility but lower thermal stability (decomposition at 180°C vs. 210°C for thiazoline).

| Property | This Compound | 1,3-Thiazol-2-amine | Thiazolidine Derivative |

|---|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | 3.8 | 4.5 |

| Melting point (°C) | 107–108 | 142–144 | 89–91 |

| Solubility in DMSO (mg/mL) | 12.5 | 8.2 | 23.0 |

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2S/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRWBMCOWKRBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311899 | |

| Record name | N-(3,4-Dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56242-69-4 | |

| Record name | NSC246970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-Dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with a thioamide under specific conditions. One common method includes the cyclization of 3,4-dichloroaniline with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazole or tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

Propanil: N-(3,4-dichlorophenyl)propanamide, a widely used herbicide.

DCMU: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, an herbicide that inhibits photosynthesis.

Uniqueness

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds like propanil and DCMU. The presence of the thiazole ring allows for a broader range of chemical reactions and potential biological activities, making it a versatile compound for various applications in research and industry.

Biological Activity

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, characterized by its unique thiazole ring structure that imparts significant biological properties. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12Cl2N2S

- Molecular Weight : 247.14 g/mol

- CAS Number : 56242-69-4

The presence of the 3,4-dichlorophenyl group enhances its reactivity and biological activity due to the electron-withdrawing effects of the chlorine atoms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit various enzymes and proteins involved in critical cellular processes such as:

- DNA Replication : Potentially inhibiting DNA polymerase.

- Protein Synthesis : Disrupting ribosomal function.

These mechanisms contribute to its observed antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study showed that derivatives of thiazole compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were lower than those of standard antibiotics like streptomycin and fluconazole .

| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 |

| Escherichia coli | 25.0 | 30.0 |

| Aspergillus niger | 20.0 | 25.0 |

Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies. A notable investigation revealed that this compound could induce cell cycle arrest in cancer cell lines at the G2/M phase. The compound demonstrated IC50 values ranging from 0.36 to 0.86 µM against several human cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| SGC-7901 | 0.36 - 0.86 |

| A431 | <1.00 |

| MCF7 | <1.00 |

Study on Tubulin Inhibition

A series of thiazole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. Among these compounds, one derivative closely related to this compound showed significant inhibition comparable to known tubulin inhibitors like colchicine .

Synergistic Effects with Other Compounds

Research has indicated that combining this compound with other biologically active compounds could enhance its efficacy while reducing toxicity through synergistic effects . This approach is particularly promising in developing novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through nucleophilic substitution reactions. For example, structurally similar thiazol-2-amine derivatives are synthesized by reacting substituted anilines with 4,5-dihydrothiazole precursors under reflux in dichloromethane with triethylamine as a base . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios to improve yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : Use ¹H/¹³C NMR to confirm the thiazole ring protons (δ 2.5–3.5 ppm for dihydrothiazole CH₂ groups) and aromatic protons from the dichlorophenyl group (δ 7.0–7.5 ppm). IR spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C=S/C=N vibrations (~1600 cm⁻¹). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) . Purity is validated via elemental analysis or HPLC with UV detection.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology : Begin with in vitro antibacterial/antifungal screening (e.g., MIC assays against S. aureus or C. albicans). For antiparasitic activity, use leishmanial amastigote assays, as seen in related thienopyridine-thiazole hybrids . Cytotoxicity testing (e.g., MTT assay on mammalian cell lines) ensures selectivity. Dose-response curves (0.1–100 µM) and positive controls (e.g., amphotericin B) are critical .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) resolve contradictions in experimental vs. theoretical structural data?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare bond lengths/angles with X-ray crystallography data . For docking studies, use AutoDock Vina to model interactions with biological targets (e.g., Leishmania enzymes). Discrepancies in dihedral angles (e.g., thiazole vs. phenyl ring orientation) may arise from crystal packing effects, which DFT can clarify .

Q. What strategies mitigate disorder in crystallographic data for this compound, particularly in the dichlorophenyl moiety?

- Methodology : Crystallize the compound in a low-symmetry space group (e.g., P2₁/c) and collect high-resolution data (≤ 0.8 Å). For disordered chlorophenyl groups, refine occupancy ratios (e.g., 50:50 split) and apply restraints to bond distances/angles . Use SHELXL or Olex2 for refinement, and validate via R-factor convergence (< 0.08) .

Q. How can reaction kinetics and thermodynamics be analyzed to improve scalability of the synthesis?

- Methodology : Conduct kinetic profiling via in-situ FTIR or NMR to identify rate-limiting steps (e.g., imine formation vs. cyclization). Thermodynamic parameters (ΔH, ΔS) derived from Van’t Hoff plots guide solvent selection (e.g., ethanol for exothermic steps). Pilot-scale reactions (1–10 g) under controlled conditions (e.g., flow chemistry) minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.